REACTION_SMILES
|
[CH3:1][c:2]1[n:3][c:4](-[n:12]2[n:13][cH:14][n:15][cH:16]2)[cH:5][cH:6][c:7]1[O:8][C:9](=[O:10])[CH3:11].[ClH:19].[Na+:18].[OH-:17]>>[CH3:1][c:2]1[n:3][c:4](-[n:12]2[n:13][cH:14][n:15][cH:16]2)[cH:5][cH:6][c:7]1[OH:8]
|
Name
|
CC(=O)Oc1ccc(-n2cncn2)nc1C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Oc1ccc(-n2cncn2)nc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc(-n2cncn2)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |